molecular formula C12H16ClN3O B12216119 N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216119
M. Wt: 253.73 g/mol
InChI Key: ZMXPSMKDUHIUCX-UHFFFAOYSA-N
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Description

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methylpyrazole with benzylamine, followed by the formation of the hydrochloride salt. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyrazole derivatives .

Scientific Research Applications

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Comparison: N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-benzyl-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H

InChI Key

ZMXPSMKDUHIUCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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